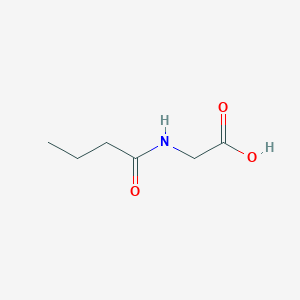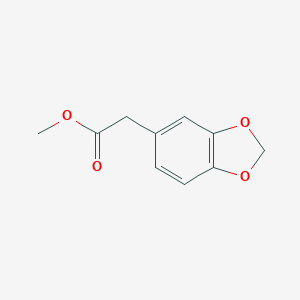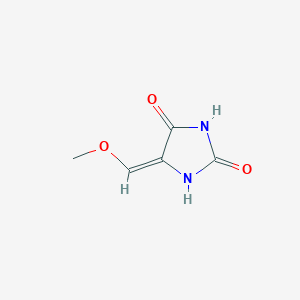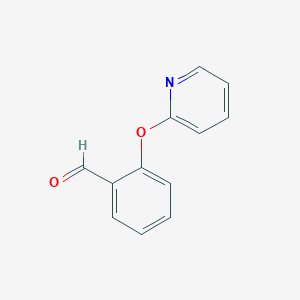
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate, also known as HMMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate varies depending on its application. In medicine, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death. In agriculture, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate acts as a plant growth regulator by regulating the expression of genes involved in growth and development. In materials science, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate is used as a building block for the synthesis of new materials with unique properties.
Effets Biochimiques Et Physiologiques
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to have various biochemical and physiological effects, depending on its application. In medicine, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has also been shown to disrupt the cell membrane of fungi and bacteria by increasing their permeability. In agriculture, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to regulate the expression of genes involved in plant growth and development, leading to increased yield. In materials science, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been used as a building block for the synthesis of new materials with unique properties, such as high mechanical strength and thermal stability.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate can be synthesized in large quantities using a straightforward synthesis method, making it readily available for research purposes. Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate is also stable under a wide range of conditions, making it suitable for use in various applications. However, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate also has some limitations for lab experiments, including its potential toxicity and limited solubility in water. Researchers must take precautions when handling Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate and use appropriate safety measures.
Orientations Futures
There are several future directions for research on Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate, including the development of new drugs for cancer treatment, the optimization of its use as a plant growth regulator, and the synthesis of new materials with unique properties. Future research could also focus on improving the synthesis method of Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate to make it more efficient and environmentally friendly. Additionally, further studies are needed to investigate the potential toxicity of Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate and its long-term effects on human health and the environment.
Conclusion:
In conclusion, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate is a chemical compound with significant potential for various applications in medicine, agriculture, and materials science. Its ease of synthesis, stability, and versatility make it a promising candidate for the development of new drugs, plant growth regulators, and materials with unique properties. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Méthodes De Synthèse
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate can be synthesized through a multistep process that involves the reaction of ethyl acetoacetate with methyl vinyl ketone. The resulting product is then subjected to a series of chemical reactions, including hydrolysis, esterification, and decarboxylation, to yield Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate. This synthesis method has been widely used in research laboratories to produce Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate in large quantities.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been shown to possess anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. In agriculture, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been used as a plant growth regulator, enhancing the growth and yield of crops. In materials science, Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
135638-64-1 |
|---|---|
Nom du produit |
Ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate |
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-4-methyl-2-methylidenepentanoate |
InChI |
InChI=1S/C9H16O3/c1-5-12-9(11)7(4)8(10)6(2)3/h6,8,10H,4-5H2,1-3H3 |
Clé InChI |
KPMZLFYCDSSNIF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)C(C(C)C)O |
SMILES canonique |
CCOC(=O)C(=C)C(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















